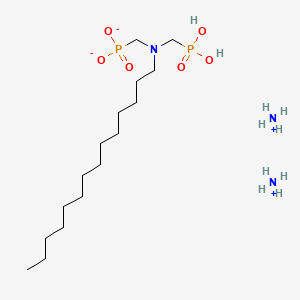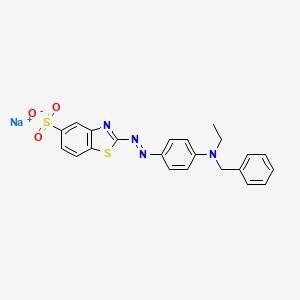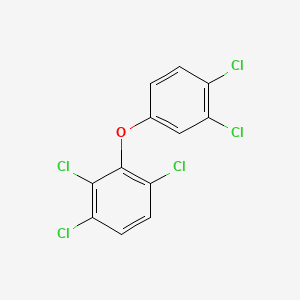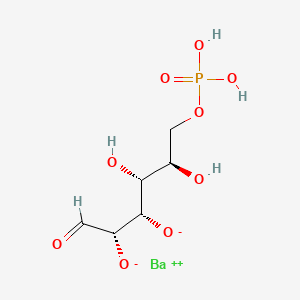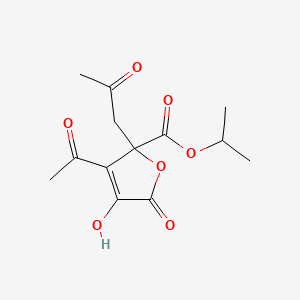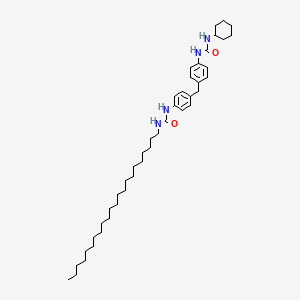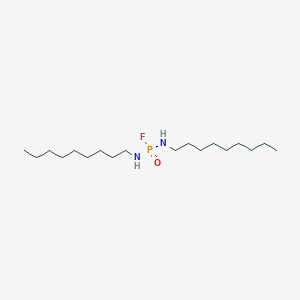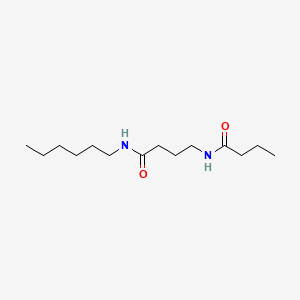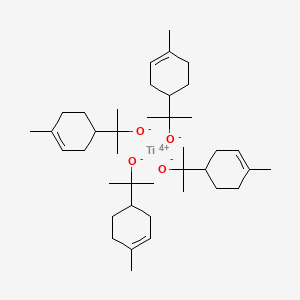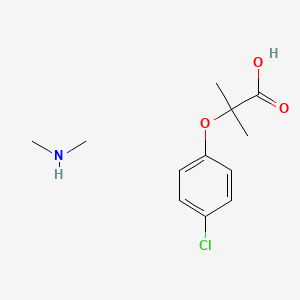
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in targeting specific types of weeds without harming crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal agent.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and improved agricultural practices.
Mechanism of Action
The mechanism of action of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate involves its absorption by plant tissues, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of the targeted weeds. The compound specifically targets the meristematic tissues of plants, disrupting normal cellular processes and causing growth abnormalities.
Comparison with Similar Compounds
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Known for its selective herbicidal activity against broadleaf weeds.
2-(2-Methyl-4-chlorophenoxy)propionic acid (Mecoprop): Used for weed control in lawns and turf.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct selectivity and efficacy in weed control applications.
Properties
CAS No. |
60508-74-9 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H11ClO3.C2H7N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-3-2/h3-6H,1-2H3,(H,12,13);3H,1-2H3 |
InChI Key |
AIRJXCHSEKKICL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


